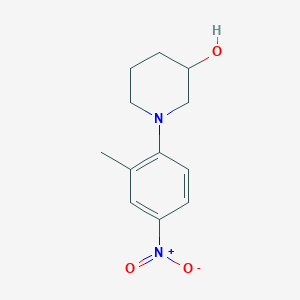

1-(2-Methyl-4-nitrophenyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(15)8-13/h4-5,7,11,15H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVCIHPSYXPYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

The ¹H NMR spectrum of 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol is anticipated to provide distinct signals for each unique proton in the molecule. The aromatic region would likely display signals corresponding to the three protons on the nitrophenyl ring. The proton ortho to the nitro group and meta to the piperidine (B6355638) substituent is expected to appear as a doublet, while the proton meta to the nitro group and ortho to the piperidine would also be a doublet, with a third aromatic proton showing as a doublet of doublets. The methyl group on the phenyl ring would present as a singlet.

The protons on the piperidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton attached to the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet. The protons at the 2, 4, 5, and 6 positions of the piperidine ring would show complex multiplets in the aliphatic region of the spectrum. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.2 | m |

| Piperidine-H3 (CHOH) | 3.5 - 4.0 | m |

| Piperidine-H (other) | 1.5 - 3.5 | m |

| Methyl-H | 2.2 - 2.5 | s |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon framework. The spectrum is expected to show distinct signals for each of the 12 carbon atoms in the molecule. The carbons of the aromatic ring would appear in the downfield region (typically 110-160 ppm). The carbon atom attached to the nitro group and the carbon attached to the piperidine nitrogen would be significantly deshielded.

The carbons of the piperidine ring would resonate in the upfield region. The carbon bearing the hydroxyl group (C-3) would be expected around 60-70 ppm. The other piperidine carbons would appear at varying shifts depending on their proximity to the nitrogen and hydroxyl groups. The methyl carbon would produce a signal in the high-field region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Other Aromatic C | 115 - 135 |

| Piperidine C-3 (CHOH) | 60 - 70 |

| Other Piperidine C | 20 - 60 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Atom Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, helping to trace the connectivity within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the piperidine ring to the nitrophenyl group and the relative positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The N-O stretching vibrations of the nitro group would be visible as two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching of the tertiary amine in the piperidine ring and the aromatic amine linkage would also be present.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

| N-O (nitro, asymmetric) | 1500 - 1550 |

| N-O (nitro, symmetric) | 1330 - 1370 |

| C-N (amine) | 1000 - 1350 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₆N₂O₃), the expected molecular weight is approximately 236.27 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the piperidine ring, and fragmentation of the nitrophenyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The 2-methyl-4-nitrophenyl group in the target molecule acts as a significant chromophore. The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to show absorption bands in the UV region, characteristic of π → π* and n → π* electronic transitions associated with the aromatic nitro compound system. The presence of the nitro group and the aromatic ring will likely result in strong absorption maxima.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the elucidation of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its packing within the crystal lattice. Although a specific crystallographic information file (CIF) for this compound is not accessible in open-access databases, the vast body of crystallographic data on similar piperidine-containing molecules allows for a highly probable structural characterization.

Analysis of Piperidine Ring Conformation (e.g., Chair Conformation)

It is widely established that the piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize steric strain. This conformation is characterized by the puckering of the ring, with four atoms lying in a plane and the other two (typically at the 1 and 4 positions) displaced on opposite sides of this plane. In the case of this compound, the piperidine ring is expected to exhibit a stable chair conformation.

The substituents on the piperidine ring—the 2-methyl-4-nitrophenyl group at the nitrogen atom and the hydroxyl group at the 3-position—will occupy either axial or equatorial positions on this chair framework. The energetic preference for bulky substituents to reside in the more sterically favorable equatorial position would likely dictate the conformational equilibrium. Therefore, the 2-methyl-4-nitrophenyl group is anticipated to be in an equatorial position to minimize steric hindrance with the axial hydrogens of the piperidine ring. The hydroxyl group at the 3-position can exist in either an axial or equatorial orientation, with the latter generally being more stable.

Table 1: Expected Torsional Angles in the Chair Conformation of the Piperidine Ring

| Torsional Angle | Expected Value Range (°) |

|---|---|

| N1-C2-C3-C4 | ±50 to ±60 |

| C2-C3-C4-C5 | ±50 to ±60 |

| C3-C4-C5-C6 | ±50 to ±60 |

| C4-C5-C6-N1 | ±50 to ±60 |

| C5-C6-N1-C2 | ±50 to ±60 |

Note: The signs of the torsional angles will alternate around the ring.

Delineation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The presence of a hydroxyl group at the 3-position of the piperidine ring introduces the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the hydroxyl hydrogen (donor) and the nitrogen atom of the piperidine ring (acceptor) or one of the oxygen atoms of the nitro group on the phenyl ring. The feasibility of such an interaction is highly dependent on the conformation of the piperidine ring and the relative orientation of the substituents.

If the hydroxyl group is in an axial position, it may be suitably positioned to form a hydrogen bond with the lone pair of electrons on the nitrogen atom. However, the geometric constraints of the chair conformation might make an intramolecular hydrogen bond to the nitro group more favorable, particularly if there is a degree of rotation around the N-phenyl bond.

Table 2: Potential Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |

|---|---|---|---|

| O-H (hydroxyl) | H | N (piperidine) | Intramolecular |

| O-H (hydroxyl) | H | O (nitro) | Intramolecular/Intermolecular |

Definitive Assignment of Regiochemistry and Stereochemistry

While spectroscopic methods like NMR can provide strong evidence for the regiochemistry (the placement of substituents on the aromatic and piperidine rings), single-crystal X-ray diffraction provides an unambiguous and definitive assignment. The electron density map generated from X-ray diffraction data would precisely locate each atom, confirming the 2-methyl and 4-nitro substitution pattern on the phenyl ring and the 3-hydroxy substitution on the piperidine ring.

Furthermore, the compound this compound contains a stereocenter at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers (R and S). If a chiral synthesis or resolution was employed, SC-XRD of a single crystal of one enantiomer would allow for the determination of its absolute stereochemistry. This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. For a racemic mixture that crystallizes, the crystal structure would reveal the presence of both enantiomers in the unit cell.

Chemical Reactivity and Mechanistic Investigations

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a tertiary amine, having already participated in an N-arylation reaction to form the bond with the nitrophenyl ring. As a tertiary amine, its lone pair of electrons is still available for reaction with electrophiles. While further N-arylation or N-alkylation to form a quaternary ammonium (B1175870) salt is possible, such reactions are often sterically hindered. A more common transformation for such tertiary amines is oxidation to form an N-oxide. This reaction is typically achieved using oxidizing agents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and solubility of the parent molecule.

Reactions of the Secondary Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The secondary hydroxyl group at the C-3 position of the piperidine ring is a versatile site for a variety of chemical modifications. Standard reactions for secondary alcohols can be readily applied to this compound.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-methyl-4-nitrophenyl)piperidin-3-one. This transformation can be accomplished using a range of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions with other functional groups in the molecule.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) leads to the formation of the corresponding ester. For instance, reacting the parent alcohol with acetyl chloride would yield 1-(2-methyl-4-nitrophenyl)piperidin-3-yl acetate.

Etherification: The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O bond.

| Reaction Type | Reagent(s) | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 1-(2-Methyl-4-nitrophenyl)piperidin-3-one |

| Esterification | Acetyl chloride, Pyridine | 1-(2-Methyl-4-nitrophenyl)piperidin-3-yl acetate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 3-Methoxy-1-(2-methyl-4-nitrophenyl)piperidine |

Reactivity of the Nitrophenyl Moiety

The substituted phenyl ring offers further opportunities for chemical modification, primarily through reactions involving the nitro group and electrophilic substitution on the aromatic ring itself.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds. Aromatic amines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com A wide array of methods exists for this reduction, offering varying degrees of selectivity and functional group tolerance. wikipedia.orgorganic-chemistry.org

Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. wikipedia.org

Other Reducing Agents: A variety of other reagents can effect this transformation. Sodium hydrosulfite, tin(II) chloride, and sodium sulfide (B99878) are also effective. wikipedia.org Modern methods may employ reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or silanes. jsynthchem.comorganic-chemistry.org

The product of this reaction is 1-(4-amino-2-methylphenyl)piperidin-3-ol, a compound with two nucleophilic sites: the newly formed aniline (B41778) and the existing secondary alcohol.

| Reagent/System | Conditions | Notes |

| H₂, Pd/C | Pressurized H₂ atmosphere, solvent (e.g., Ethanol) | Common, efficient, and clean method. |

| Fe, HCl | Reflux in acidic aqueous solution | A classic, cost-effective method. |

| SnCl₂·2H₂O | Ethanol (B145695), reflux | A standard laboratory procedure for nitro group reduction. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | A milder system that can offer good selectivity. jsynthchem.com |

| HSiCl₃ / Tertiary Amine | A metal-free reduction method. organic-chemistry.org |

Further substitution on the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present: the piperidinyl group, the methyl group, and the nitro group. masterorganicchemistry.com

Piperidinyl Group (-N(Ar)R₂): This is a tertiary amino group attached to the ring, making it a powerful activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair into the ring.

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director due to hyperconjugation and inductive effects.

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing nature through both induction and resonance.

The positions on the ring are C1 (piperidine), C2 (methyl), C3 (H), C4 (nitro), C5 (H), and C6 (H). The powerful activating piperidinyl and methyl groups will dictate the position of substitution. The piperidinyl group directs to C2 (blocked) and C6. The methyl group directs to C3 and C5. The deactivating nitro group directs to C2 (blocked) and C6. The combined effect strongly favors substitution at positions C3, C5, and C6, which are ortho or para to the activating groups and not sterically hindered. Position C6 is activated by the piperidinyl group and meta to the nitro group, making it a likely site. Position C5 is para to the methyl group, another favorable position. Therefore, reactions like halogenation or further nitration would be expected to yield a mixture of products with substitution primarily at these activated positions.

Elucidation of Mechanistic Pathways for Key Transformations

Understanding the step-by-step pathway of a reaction is fundamental to controlling its outcome. For the transformations of 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol, mechanistic pathways are generally inferred from well-established organic chemistry principles.

Direct experimental identification of transient intermediates and transition states for this specific molecule is not widely reported. However, the mechanisms can be described based on analogous systems.

Nitro Group Reduction: The reduction of a nitro group is known to proceed in a stepwise manner. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then reduced to a hydroxylamine (B1172632) (-NHOH). The final step is the reduction of the hydroxylamine to the amine (-NH₂). google.com The reduction of the hydroxylamine is often the slowest step, which can lead to its accumulation as a significant intermediate. google.com

Electrophilic Aromatic Substitution: The mechanism of EAS involves the initial attack of the π-electron system of the aromatic ring on an electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile, restoring the aromaticity of the ring. The stability of the intermediate arenium ion determines the regioselectivity of the reaction, which is why activating, electron-donating groups that stabilize the positive charge direct incoming electrophiles to the ortho and para positions.

Influence of Reaction Conditions on Selectivity and Yield

N-Arylation Reactions

The synthesis of this compound itself, typically achieved through an N-arylation reaction between piperidin-3-ol and a suitably activated 2-methyl-4-nitro-substituted benzene (B151609) derivative (e.g., a halide), is sensitive to reaction conditions. The choice of catalyst and base is paramount in achieving high yields. Copper- and palladium-catalyzed cross-coupling reactions are common methods for forming the C-N bond.

For instance, in copper-catalyzed N-arylation reactions, the choice of base can significantly impact the yield. A common base used in these reactions is potassium phosphate (B84403) (K₃PO₄). The solvent also plays a critical role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often providing the best results by facilitating the solubility of the reactants and promoting the catalytic cycle. The reaction temperature is typically elevated, often around 110 °C, to ensure a reasonable reaction rate.

The selection of the ligand in copper-catalyzed arylations can also be crucial. For example, (S)-N-methylpyrrolidine-2-carboxylate has been used as a ligand to improve the efficiency of N-arylation of amides, a reaction class with similarities to the N-arylation of cyclic amines like piperidin-3-ol. mdpi.com Without a suitable ligand, the reaction yield can be significantly diminished. mdpi.com

Palladium-catalyzed N-arylations, often referred to as Buchwald-Hartwig aminations, are also highly influenced by the choice of ligand and base. The steric and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst can dictate the efficiency of the catalytic cycle. Strong, non-nucleophilic bases are typically required to deprotonate the amine nucleophile.

Table 1: Illustrative Conditions for N-Arylation of Piperidin-3-ol

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |

| CuI / Ligand | K₃PO₄ | DMSO | 110 | Good to Excellent |

| Pd₂(dba)₃ / Phosphine Ligand | NaOtBu | Toluene | 100 | High |

This table is illustrative and based on general principles of N-arylation reactions.

Reduction of the Nitro Group

The nitro group of this compound is susceptible to reduction, which can yield the corresponding aniline derivative. The chemoselectivity of this reduction is a key consideration, as other functional groups in the molecule could potentially be reduced under harsh conditions. The choice of the catalytic system is critical to achieving high selectivity and yield.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, are commonly used for the hydrogenation of nitroarenes. The reaction is typically carried out under an atmosphere of hydrogen gas. The solvent can influence the reaction rate and selectivity; common choices include ethanol, methanol, and ethyl acetate.

The selectivity of the reduction can be a significant issue, especially when other reducible functional groups are present. For instance, achieving selective reduction of a nitro group in the presence of a halogen substituent can be challenging. However, specialized catalysts, such as sulfided platinum catalysts, have been developed to achieve high chemoselectivity in such cases.

Homogeneous catalytic systems, as well as non-catalytic reduction methods using reagents like sodium borohydride in the presence of a catalyst, can also be employed. For example, a system of Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be effective for the chemoselective reduction of nitro compounds to primary amines under mild conditions, tolerating a variety of other sensitive functional groups. rsc.org

Table 2: Influence of Catalyst on Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Selectivity | Typical Yield |

| Pd/C | H₂ | Ethanol | High for nitro group | Excellent |

| Raney Ni | H₂ | Methanol | Moderate to High | Good |

| Ni(acac)₂ | PMHS | THF | Excellent | High |

This table is illustrative and based on general principles of nitroarene reduction. rsc.orgsci-hub.se

Reactions at the Piperidin-3-ol Moiety

The stereochemistry of the hydroxyl group at the C-3 position of the piperidine ring introduces the possibility of diastereoselectivity in reactions involving this part of the molecule. For instance, in the synthesis of related piperidin-3-ol structures via the reduction of a corresponding piperidin-3-one, the choice of reducing agent can have a profound impact on the stereochemical outcome.

Bulky hydride reagents, such as N-selectride, tend to approach the carbonyl group from the less sterically hindered face, leading to a high degree of diastereoselectivity. acs.org In contrast, less sterically demanding reagents like sodium borohydride or diisobutylaluminium hydride (DIBAL-H) may exhibit lower selectivity, resulting in a mixture of diastereomers. acs.org The ability of some reducing agents, like DIBAL-H, to coordinate with both the carbonyl oxygen and the ring nitrogen can also influence the direction of hydride attack and thus the stereochemical outcome. acs.org

The solvent and temperature can also affect the diastereomeric ratio of the product. Lower temperatures generally favor the thermodynamically more stable product, potentially increasing the selectivity of the reaction.

Table 3: Effect of Reducing Agent on Diastereoselectivity in Piperidin-3-one Reduction

| Reducing Agent | Typical Diastereomeric Ratio (cis:trans or trans:cis) | Rationale |

| N-selectride | Highly selective (e.g., >99:1) | Bulky reagent attacks from the less hindered face. acs.org |

| DIBAL-H | Lower selectivity | Less sterically hindered and can coordinate with heteroatoms. acs.org |

| NaBH₄ | Moderate selectivity | Less sterically demanding than selectrides. |

This table is illustrative and based on the diastereoselective reduction of substituted piperidin-3-ones.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic behavior and predicting the reactivity of chemical compounds. For piperidine (B6355638) derivatives, these calculations have been instrumental in understanding their spatial, electronic, and energy characteristics. chemjournal.kz

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scilit.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol.

DFT calculations, often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and determine the ground state electronic configuration. acs.orgresearchgate.net These calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles. For similar piperidine structures, DFT has been used to compare theoretically optimized geometries with experimental data obtained from X-ray diffraction, often showing good agreement. researchgate.net The electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential, are crucial for identifying reactive sites within the molecule.

Table 1: Representative DFT-Calculated Properties for a Piperidine Derivative

| Property | Calculated Value |

| Total Energy | Varies with basis set |

| Dipole Moment | Varies with conformation |

| Mulliken Atomic Charges | Charge distribution across atoms |

Note: Specific values for this compound would require dedicated DFT calculations.

For higher accuracy in energy and property calculations, ab initio and post-Hartree-Fock methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory account for electron correlation more rigorously. acs.orgresearchgate.net

These high-level calculations are particularly useful for obtaining precise energetic information, such as reaction barriers and stabilization energies. For instance, G3B3 and G3(MP2)-RAD levels of theory have been used as reference methods to evaluate the efficiency of other computational models in studying reactions involving piperidine radicals. acs.org Such accurate calculations are essential for validating the results from more computationally efficient methods like DFT and for providing benchmark data where experimental values are unavailable.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. researchgate.net

For piperidine derivatives, the analysis of FMOs helps in characterizing their reactivity. ekb.eg A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In this compound, the HOMO is expected to be localized on the electron-rich piperidine and methyl-substituted phenyl rings, while the LUMO is likely concentrated on the electron-withdrawing nitro group.

The charge distribution within the molecule, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. scilit.com This information is critical for understanding electrostatic interactions and identifying nucleophilic and electrophilic centers. ekb.eg

Table 2: Conceptual FMO Analysis for this compound

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Phenyl ring, Piperidine Nitrogen | Nucleophilic / Electron Donor |

| LUMO | Nitrophenyl moiety | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | - | Indicator of Chemical Reactivity |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine ring allows this compound to exist in multiple conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how this influences its properties and interactions.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, substituents on the ring can influence the relative stability of different chair and boat conformations. For this compound, the substituents at positions 1 and 3 will have preferred axial or equatorial orientations.

Computational methods can be used to map the potential energy surface of the molecule, identifying the lowest energy (most stable) conformers and the transition states that connect them. This allows for the calculation of the energy barriers for interconversion between different conformers. Studies on substituted piperidines have shown that the interplay of steric and electronic effects determines the preferred conformation. researchgate.net For example, the bulky 2-methyl-4-nitrophenyl group at the nitrogen atom and the hydroxyl group at the C3 position will significantly influence the conformational equilibrium.

Intramolecular interactions, such as hydrogen bonds and steric repulsions, play a significant role in determining the stability of different conformers. researchgate.net In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group at the C3 position and the nitro group or the nitrogen of the piperidine ring, depending on the conformation.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for the in-depth investigation of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a molecule such as this compound, computational studies can elucidate the pathways of its formation or subsequent reactions. These theoretical investigations are crucial for understanding the dynamics of a reaction at a molecular level. By employing quantum chemical calculations, researchers can map out the potential energy surface of a reaction, identifying the most favorable routes from reactants to products. mdpi.commdpi.com

Localization of Transition States and Intrinsic Reaction Coordinate (IRC) Calculations

A key aspect of understanding a reaction mechanism is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating these transient structures. mdpi.com For reactions involving substituted piperidine derivatives, theoretical calculations can pinpoint the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes.

Prediction of Activation Energies and Reaction Rate Constants

The energy difference between the reactants and the transition state is known as the activation energy (Ea). This is a crucial parameter as it is directly related to the reaction rate. Computational chemistry allows for the accurate prediction of activation energies. researchgate.net By calculating the energies of the reactant molecules and the transition state structure, the activation barrier can be determined.

Furthermore, based on the calculated activation energy and other parameters derived from the computational model, it is possible to predict the reaction rate constant (k) using transition state theory. While experimental determination of rate constants for every reaction can be time-consuming and resource-intensive, computational predictions offer a valuable alternative for estimating reaction kinetics. researchgate.net For a compound like this compound, these predictions can guide synthetic chemists in optimizing reaction conditions.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules. These theoretical predictions can aid in the interpretation of experimental spectra, help to confirm the structure of a newly synthesized compound, and provide insights into its electronic structure. scispace.com For this compound, computational methods can be used to simulate various types of spectra.

Simulation of IR and NMR Spectra

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for the characterization of organic molecules. DFT calculations can be employed to predict the vibrational frequencies that correspond to the peaks in an IR spectrum, as well as the chemical shifts and coupling constants observed in NMR spectra. researchgate.netresearchgate.net The accuracy of these predictions is often high enough to allow for a direct comparison with experimental data, which can be crucial for structural elucidation. nih.gov

For instance, in a study on the related compound 1-(2-nitrophenyl)piperazine (B181537), DFT calculations were used to predict its vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra. scispace.com A similar approach could be applied to this compound to aid in its characterization.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Piperidine Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3173 | Not reported |

| C-H Stretch (piperazine ring) | 2949, 2915, 2834 | Not reported |

Data based on a study of 1-(2-nitrophenyl)piperazine and serves as an illustrative example of the type of data obtained from such computational studies. scispace.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net Theoretical 1H and 13C NMR spectra can be generated and compared with experimental results to assign the signals to specific atoms within the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for a Substituted Triazole with a Nitrophenyl Moiety

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| C=N-OH | 154.2 | Not reported |

| C1 of Ar | 145.8 | Not reported |

| C4 of Ar | 152.9 | Not reported |

| C3/C5 of Ar | 130.3 | Not reported |

Data from a study on (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime illustrates the application of computational methods in predicting NMR data for related structures. mdpi.com

Prediction of UV-Vis Absorption Maxima

Time-dependent DFT (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. chemrxiv.org This method can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For a chromophoric molecule like this compound, which contains a nitrophenyl group, TD-DFT calculations can predict the wavelengths at which it will absorb light. researchgate.netresearchgate.net

These predictions are valuable for understanding the electronic properties of the molecule and for interpreting its UV-Vis spectrum. For example, the predicted λmax can be correlated with the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). analchemres.org

Table 3: Predicted UV-Vis Absorption Maxima for Nitrophenol Isomers

| Compound | Experimental λmax (nm) |

|---|---|

| 2-Nitrophenol | Not reported |

While specific calculated values for the target compound are not available, studies on related compounds like nitrophenols demonstrate the utility of computational methods in predicting UV-Vis spectra. analchemres.org

Exploration of Derivatives and Analogues for Structural and Electronic Property Modulation in Chemical Biology

Systematic Modification of Piperidine (B6355638) Ring Substituents

The piperidine ring is a prevalent structural motif in numerous natural products and pharmaceutical agents, largely because its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents. researchgate.netmdpi.com The biological properties of piperidine-containing compounds are highly dependent on the nature and placement of substituents on the heterocyclic ring. researchgate.net For the scaffold 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol, the primary sites for modification are the carbons of the piperidine ring and the nitrogen atom, although in this N-arylpiperidine, the nitrogen is already substituted.

Key Modification Strategies:

Alkylation and Arylation: Introducing small alkyl groups (e.g., methyl, ethyl) or aryl groups at positions C-2, C-4, C-5, or C-6 can significantly impact the molecule's lipophilicity and steric profile. For instance, the addition of a methyl group can enhance binding to hydrophobic pockets in a biological target.

Functional Group Introduction: The introduction of polar functional groups, such as additional hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can alter solubility and introduce new hydrogen bonding capabilities. researchgate.net The synthesis of piperidinecarboxylic acids via methods like the cyanohydrin synthesis is a common strategy to introduce potentially bioactive functional groups. researchgate.net

Modification of the Existing Hydroxyl Group: The hydroxyl group at the C-3 position is a prime target for modification. It can be esterified or etherified to modulate polarity and metabolic stability.

The rationale behind these modifications is to systematically probe the space around the core scaffold to identify key interactions with biological macromolecules. The versatility of the piperidine ring allows it to serve as a core scaffold where modifications can lead to enhanced binding interactions and tailored conformational flexibility. researchgate.net

| Position of Substitution | Substituent Type | Potential Impact on Properties | Rationale |

|---|---|---|---|

| C-2 / C-6 | Methyl, Ethyl | Increased steric hindrance, altered ring conformation | Probes for steric tolerance near the N-aryl linkage |

| C-3 | -OCOCH₃ (Ester), -OCH₃ (Ether) | Increased lipophilicity, removal of H-bond donor | Modulates polarity and metabolic stability |

| C-4 | =O (Ketone), -NH₂ (Amine) | Introduction of H-bond acceptor/donor, altered electronics | Creates new interaction points for biological targets |

| C-4 | Phenyl | Increased lipophilicity and potential for π-stacking | Explores hydrophobic interactions |

Variation of Aryl Moiety Substituents and Positional Isomers

The 2-methyl-4-nitrophenyl group dictates the electronic character of the nitrogen atom and provides a specific steric and electronic profile for interaction with biological targets. Altering the substituents on this aryl ring, or their positions, is a powerful strategy to fine-tune the molecule's properties.

Electronic Effects: The nature of substituents on the aromatic ring significantly influences the agonistic activity of N-arylpiperidine derivatives. nih.gov Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) decrease the electron density on the phenyl ring and the basicity of the piperidine nitrogen. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups would increase electron density. The position of these groups (ortho, meta, para) is also critical. For example, moving the nitro group from the para (4) position to the meta (3) position would alter its electronic influence on the C-N bond axis.

Steric Effects: The methyl group at the ortho (2) position provides significant steric hindrance, which can force a non-planar conformation between the aryl ring and the piperidine ring. This twisting can be crucial for fitting into a specific binding pocket. Modifying the size of this ortho-substituent (e.g., to ethyl or isopropyl) or moving it to the meta position would drastically change the molecule's three-dimensional shape.

Positional Isomerism: A systematic study would involve synthesizing positional isomers. For example, moving the methyl group to the 3-position (to create 1-(3-Methyl-4-nitrophenyl)piperidin-3-ol) or the nitro group to the 2-position (creating 1-(2-Nitro-4-methylphenyl)piperidin-3-ol) would result in compounds with distinct electronic and conformational properties. Comparative studies of such isomers are essential for understanding the SAR. researcher.life

| Original Substituent | Modification | Positional Isomer | Expected Change in Electronic/Steric Properties |

|---|---|---|---|

| 4-Nitro | 4-Amino, 4-Cyano | 3-Nitro, 2-Nitro | Modulation of electron-withdrawing strength |

| 2-Methyl | 2-Ethyl, 2-Chloro | 3-Methyl | Alteration of steric bulk and torsional angle |

| 4-Nitro | 4-Methoxy | - | Switch from electron-withdrawing to electron-donating |

| 2-Methyl | H (unsubstituted) | - | Reduced steric hindrance, increased conformational flexibility |

Stereoisomeric Variations and Their Conformational and Electronic Consequences

The presence of a hydroxyl group at the C-3 position of the piperidine ring makes this carbon a stereocenter. Therefore, this compound exists as a pair of enantiomers: (R)- and (S)-1-(2-Methyl-4-nitrophenyl)piperidin-3-ol. The absolute configuration at this center is critical as biological systems are chiral, and enantiomers often exhibit different pharmacological activities.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In a substituted piperidine like this, the substituents can exist in either an axial or equatorial position. The orientation of the C-3 hydroxyl group (axial vs. equatorial) will be influenced by the large N-aryl substituent. The N-(2-methyl-4-nitrophenyl) group is bulky and will strongly prefer an equatorial position to minimize steric clashes. This, in turn, influences the preferred conformation of the rest of the ring and the relative orientation of the 3-hydroxyl group.

The two enantiomers, (R) and (S), will present the hydroxyl group in different spatial orientations. This difference in 3D arrangement can lead to:

Differential Binding: One enantiomer may fit more snugly into a receptor's binding site, leading to higher affinity or efficacy.

Altered Intramolecular Interactions: The spatial relationship between the hydroxyl group and the aryl ring is different in each enantiomer, potentially allowing for different intramolecular hydrogen bonds or other non-covalent interactions that could stabilize a particular conformation.

The study of these stereoisomers requires either stereoselective synthesis to produce each enantiomer separately or chiral separation of the racemic mixture, followed by characterization and biological evaluation.

Investigation of Heterocyclic Ring Expansion or Contraction from the Piperidine Core

Altering the size of the heterocyclic ring from the six-membered piperidine core to a five-membered (pyrrolidine) or seven-membered (azepane) ring is a common strategy in medicinal chemistry to explore conformational space and modulate physicochemical properties.

Ring Contraction (Pyrrolidine Analogues): Replacing the piperidine with a pyrrolidine ring would result in 1-(2-Methyl-4-nitrophenyl)pyrrolidin-3-ol. The five-membered pyrrolidine ring is more planar and less conformationally restricted than piperidine. This change would significantly alter the spatial relationship between the nitrogen atom, the C-3 hydroxyl group, and the aryl substituent. This increased flexibility can sometimes be advantageous for receptor binding, but can also come at an entropic cost.

Ring Expansion (Azepane Analogues): Expanding the ring to a seven-membered azepane would create 1-(2-Methyl-4-nitrophenyl)azepan-4-ol (or a different substitution pattern). The azepane ring is significantly more flexible and has a larger number of low-energy conformations (e.g., chair, boat, twist-chair) compared to piperidine. This increased flexibility can allow the molecule to adapt to different binding site topographies. However, this flexibility can also make it more difficult to achieve a specific, high-affinity binding mode.

These modifications fundamentally alter the scaffold's geometry and flexibility. Structure-activity relationship studies comparing piperidine, pyrrolidine, and azepane analogues can provide valuable insights into the optimal ring size and conformational constraints for biological activity.

Information regarding "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found regarding the applications of the chemical compound This compound in the requested areas of synthetic organic chemistry and materials science.

The investigation focused on three distinct areas as per the specified outline:

Applications in Synthetic Organic Chemistry and Materials Science

Integration into Novel Organic Frameworks and Materials

The search did yield general information on related but distinct compounds, such as other piperidine (B6355638) derivatives or nitrophenyl-containing molecules, and their applications in these fields. However, no data, research findings, or discussions pertaining specifically to 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol were identified. This suggests that the compound is either highly novel, proprietary, or not yet characterized for these applications in published literature.

Therefore, it is not possible to provide a scientifically accurate and thorough article on this specific subject based on the currently available information.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-aryl piperidines, such as 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol, traditionally involves methods that may not align with the principles of green chemistry. Future research is poised to address these shortcomings by developing more sustainable synthetic protocols.

Direct C-H arylation represents a significant opportunity to improve the green credentials of the synthesis. rsc.orgrsc.org This method improves atom economy and reduces the number of synthetic steps by avoiding the need for pre-functionalized starting materials. rsc.orguniba.it Research into ruthenium-catalyzed C-H arylation, for example, has demonstrated the potential to lower the environmental impact by optimizing solvent choice, reaction temperature, time, and catalyst loading. rsc.orgrsc.org The application of such methodologies to the synthesis of this compound could substantially reduce waste and energy consumption. rsc.org

Another promising green chemistry approach involves the use of sustainable solvents. Deep eutectic solvents (DES), for instance, are being explored as environmentally benign reaction media for the synthesis of piperidine (B6355638) derivatives. researchgate.net A study on piperidin-4-one synthesis using a glucose-urea DES highlights the potential for these solvents to replace conventional, more hazardous organic solvents. researchgate.net Adapting such solvent systems for the synthesis of this compound could significantly improve the environmental profile of the process. researchgate.net

Below is a table summarizing potential green chemistry strategies for the synthesis of the target compound.

| Green Chemistry Strategy | Potential Application in Synthesis | Anticipated Benefits |

| Direct C-H Functionalization | Catalytic coupling of 2-methyl-4-nitro-bromobenzene with piperidin-3-ol. rsc.orgrsc.org | Improved atom economy, reduced number of synthetic steps, less waste generation. rsc.orguniba.it |

| Use of Greener Solvents | Replacing traditional organic solvents with deep eutectic solvents (e.g., glucose-urea) or biomass-derived solvents (e.g., 2-MeTHF). researchgate.netunibo.it | Reduced environmental and health impacts, potential for solvent recycling. unibo.it |

| Catalyst Optimization | Lowering the loading of transition-metal catalysts (e.g., Ruthenium, Palladium) and exploring recoverable catalysts. rsc.orguniba.it | Reduced cost, minimization of heavy metal waste. |

| Energy Efficiency | Developing synthetic routes that operate at ambient temperatures and for shorter reaction times. rsc.orgresearchgate.net | Lower energy consumption, reduced operational costs. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides crucial data for process optimization, ensuring higher yields, better purity, and enhanced safety. coleparmer.com The application of advanced in-situ spectroscopic techniques is a key future direction for the synthesis of this compound.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a reaction. acs.orgfrontiersin.org For instance, it has been successfully used to monitor the lithiation-substitution of N-Boc-piperidine, allowing for the optimization of reaction conditions like temperature and time. acs.orgyork.ac.uk Applying this technique to the N-arylation step in the synthesis of this compound would enable precise control over the reaction's progress.

Other advanced techniques such as Raman spectroscopy, Nuclear Magnetic Resonance (NMR), and various hyphenated methods (e.g., HPLC-NMR) offer complementary information. jocpr.comacs.org NMR, being an inherently quantitative technique, can provide detailed structural information and obviate the need for extensive calibration. acs.org The combination of these in-situ methods can create a comprehensive picture of the reaction dynamics, facilitating rapid process development and optimization. coleparmer.comacs.org

The table below outlines several advanced spectroscopic techniques and their potential application in monitoring the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |

| In-situ FTIR/Raman | Vibrational modes of functional groups, tracking concentration changes. frontiersin.orgjocpr.com | Monitoring the consumption of starting materials and formation of the N-C aryl bond. |

| Online NMR | Quantitative data on molecular structure and concentration without calibration. acs.org | Real-time analysis of reaction mixture composition to determine kinetics and yield. acs.org |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. | Monitoring the formation of the nitroaromatic chromophore. |

| Hyphenated Techniques (e.g., LC-MS) | Separation of complex mixtures followed by mass identification. jocpr.com | Identifying and quantifying intermediates, byproducts, and final product in real-time. |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Property Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling predictive modeling of reaction outcomes and molecular properties. nih.govuni-muenster.de This approach holds immense potential for accelerating the research and development of this compound.

ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes, including yields and selectivity. nih.govrjptonline.org By representing molecules as numerical fingerprints, these models can identify complex relationships between reactants, reagents, conditions, and the success of a reaction. uni-muenster.de This predictive power can guide chemists in designing optimal synthetic pathways for this compound, minimizing the need for extensive trial-and-error experimentation. rjptonline.org

The following table details the potential applications of AI and ML in the study of this compound.

| AI/ML Application | Description | Potential Impact on Research |

| Reaction Outcome Prediction | Using ML algorithms to forecast the yield and selectivity of synthetic reactions based on inputs like reactants, catalysts, and solvents. uni-muenster.derjptonline.org | Accelerated optimization of synthesis, reduced experimental effort and resource consumption. |

| Property Prediction | Employing AI models to predict physicochemical properties (e.g., solubility) and biological activities (e.g., toxicity, receptor binding). springernature.comnih.gov | Early-stage assessment of the compound's potential applications and liabilities, guiding molecular design. specialchem.com |

| Retrosynthesis Planning | Utilizing AI-powered tools to propose novel and efficient synthetic routes to the target molecule. | Discovery of new, more efficient, or more sustainable synthetic pathways. |

| De Novo Drug Design | Using generative AI models to design new molecules with optimized properties based on the this compound scaffold. | Rapid identification of new lead compounds for drug discovery programs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.